Cas no 929-10-2 (6-Methylheptanoic acid)

6-Methylheptanoic acid structure
6-Methylheptanoic acid structure
商品名:6-Methylheptanoic acid
CAS番号:929-10-2
MF:C8H16O2
メガワット:144.211442947388
MDL:MFCD00044083
CID:804880
PubChem ID:90716

6-Methylheptanoic acid 化学的及び物理的性質

名前と識別子

    • 6-Methylheptanoic acid
    • Heptanoic acid, 6-methyl-
    • iso-Caprylic acid
    • 6-Methylheptanoic acid (ACI)
    • Isocaprylic acid
    • MDL: MFCD00044083
    • インチ: 1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
    • InChIKey: OEOIWYCWCDBOPA-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCCC(C)C)O

計算された属性

  • せいみつぶんしりょう: 144.11500
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 5

じっけんとくせい

  • 密度みつど: 0.926±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 232 ºC (762 Torr)
  • フラッシュポイント: 116.6±6.9 ºC,
  • 屈折率: 1.426 (589.3 nm 20 ºC)
  • ようかいど: 微溶性(2.3 g/l)(25ºC)、
  • すいようせい: Miscible with chloroform and methanol. Slightly miscible with water.
  • PSA: 37.30000
  • LogP: 2.28740

6-Methylheptanoic acid セキュリティ情報

6-Methylheptanoic acid 税関データ

  • 税関コード:2915900090
  • 税関データ:

    中国税関コード:

    2915900090

    概要:

    2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

6-Methylheptanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VN653-50mg
6-Methylheptanoic acid
929-10-2 95+%
50mg
112.0CNY 2021-07-10
Cooke Chemical
BD7749831-5g
6-Methylheptanoic acid
929-10-2 95%
5g
RMB 1852.80 2025-02-20
eNovation Chemicals LLC
D514684-25g
6-Methylheptanoic acid
929-10-2 95%
25g
$1200 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-484193-1 g
6-Methylheptanoic Acid,
929-10-2
1g
¥2,256.00 2023-07-11
Enamine
EN300-226974-2.5g
6-methylheptanoic acid
929-10-2 95%
2.5g
$93.0 2024-06-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M874814-250mg
6-Methylheptanoic acid
929-10-2 98%
250mg
¥246.00 2022-09-01
TRC
M311870-2.5g
6-Methylheptanoic Acid
929-10-2
2.5g
$305.00 2023-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M46110-1g
6-Methylheptanoic acid
929-10-2 95%
1g
¥297.0 2024-07-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M874808-250mg
6-Methylheptanoic acid
929-10-2 95%
250mg
¥218.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M874814-1g
6-Methylheptanoic acid
929-10-2 98%
1g
¥748.00 2022-09-01

6-Methylheptanoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Asymmetric synthesis of A-factor
Crawforth, James M.; Fawcett, John; Rawlings, Bernard J., Journal of the Chemical Society, 1998, (10), 1721-1726

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Decarbalkoxylation of isohexylmalonates
Markgraf, J. Hodge; Ibsen, Mark S.; Kinney, John B.; Kuper, Jerry W.; Lurie, Jonathan B.; et al, Journal of Organic Chemistry, 1977, 42(15), 2631-2

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Preparation of substituted 1,2-alkanediamines as cardiovascular agents
, European Patent Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Green preparation method of multi-branched high carbonic acid
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Chromium trioxide ,  Sulfuric acid Solvents: Water ;  0 °C; 0 - 5 °C
1.2 Solvents: Acetone ;  0 - 5 °C; 3 h, 20 °C
リファレンス
Short and efficient synthesis of (±)-A-factor
Chavan, Subhash P.; Pasupathy, K.; Shivasankar, K., Synthetic Communications, 2004, 34(3), 397-404

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  5 h, 1 bar, rt
リファレンス
Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine
Ries, Oliver; Bueschleb, Martin; Granitzka, Markus; Stalke, Dietmar; Ducho, Christian, Beilstein Journal of Organic Chemistry, 2014, 10, 1135-1142

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium iodide ,  Rubidium carbonate ,  Hantzsch ester Catalysts: Nickel, dibromo(6,6′-dimethyl-2,2′-bipyridine-κN1,κN1′)-, (T-4)- ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ;  20 h, 1 bar, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Site-Selective, Remote sp3 C-H Carboxylation Enabled by the Merger of Photoredox and Nickel Catalysis
Sahoo, Basudev; Bellotti, Peter; Julia-Hernandez, Francisco; Meng, Qing-Yuan; Crespi, Stefano; et al, Chemistry - A European Journal, 2019, 25(38), 9001-9005

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
The synthesis of two furan-based analogs of the α',β'-epoxy ketone proteasome inhibitor eponemycin
Bennacer, Bibia; Trubuil, Dominique; Rivalle, Christian; Grierson, David S., European Journal of Organic Chemistry, 2003, (23), 4561-4568

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Zinc acetate Solvents: Water ;  3 MPa, 255 °C; 30 min, 3 MPa, 255 °C; 255 °C → 120 °C; 30 min, < 120 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  < 80 °C; 70 °C; 40 min, 70 °C; 1 h, 70 °C
リファレンス
Process for preparation of isocaprylic acid
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Sulfuric acid
リファレンス
Isocaprylic acid production system
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
リファレンス
The contribution of the N-terminal structure of polymyxin B peptides to antimicrobial and lipopolysaccharide binding activity
Sakura, Naoki; Itoh, Tatsuya; Uchida, Yoshiki; Ohki, Kazuhiro; Okimura, Keiko; et al, Bulletin of the Chemical Society of Japan, 2004, 77(10), 1915-1924

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Methanesulfonic acid, 1,1,1-trifluoro-, tungsten(6+) salt (6:1) Solvents: Acetic acid ;  3 MPa, rt; 30 min, rt → 180 °C; 10 h, 180 °C
リファレンス
Method for preparing fatty acid
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Synthesis of dihydrocapsaicin and analogs via radical reaction using bimetallic pair Zn/Cu to form the side chain
, Brazil, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Acetonitrile ;  70 °C
リファレンス
Direct oxidative esterification of primary alcohols and oxidation of secondary alcohols over mesoporous spherical silica encapsulated MnO2 nanoparticles
Zare Hosseinzadeh, Shahram; Babazadeh, Mirzaagha; Shahverdizadeh, Gholam Hossein; Hosseinzadeh-Khanmiri, Rahim, New Journal of Chemistry, 2019, 43(24), 9491-9499

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Titania Solvents: (Trifluoromethyl)benzene ;  12 h, rt
リファレンス
Oxygen Atom Transfer in the Photocatalytic Oxidation of Alcohols by TiO2: Oxygen Isotope Studies
Zhang, Miao; Wang, Qi; Chen, Chuncheng; Zang, Ling; Ma, Wanhong; et al, Angewandte Chemie, 2009, 48(33), 6081-6084

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Potassium carbonate ,  Platinum Solvents: Water ;  80 °C
リファレンス
Platinum nanoparticles supported on polymeric ionic liquid functionalized magnetic silica: effective and reusable heterogeneous catalysts for the selective oxidation of alcohols in water
Vessally, Esmail; Ghasemisarabbadeih, Mostafa; Ekhteyari, Zeynab; Hosseinzadeh-Khanmiri, Rahim; Ghorbani-Kalhor, Ebrahim; et al, RSC Advances, 2016, 6(108), 106769-106777

ごうせいかいろ 17

はんのうじょうけん
リファレンス
Anodic synthesis of acid parts in capsaicinoids and spectroscopic analysis. II
Takahashi, Mitsuo; Osawa, Keisuke; Ueda, Joji; Okada, Kuniichi, Yakugaku Zasshi, 1976, 96(8), 1000-4

6-Methylheptanoic acid Raw materials

6-Methylheptanoic acid Preparation Products

6-Methylheptanoic acid 関連文献

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Amadis Chemical Company Limited
(CAS:929-10-2)6-Methylheptanoic acid
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清らかである:99%
はかる:5g
価格 ($):158.0